The compound is cataloged under the CAS Number 3662-95-1 and has a molecular formula of C19H28N2O2. It is primarily available for research purposes and is not intended for human consumption or therapeutic use. The compound is classified under controlled substances due to its anabolic properties and potential for misuse in sports and bodybuilding contexts .
The synthesis of [3,2-c]Furazan-5alpha-androstan-17beta-ol involves several key steps, typically starting from steroid precursors. The general method includes:
The molecular structure of [3,2-c]Furazan-5alpha-androstan-17beta-ol features:
The structural formula can be represented as follows:
This configuration allows for interactions with androgen receptors, making it relevant in studies related to anabolic activity .
[3,2-c]Furazan-5alpha-androstan-17beta-ol undergoes various chemical reactions typical of steroids and nitrogen-containing heterocycles:
These reactions are critical for modifying the compound to enhance its efficacy or reduce side effects in research settings .
The mechanism of action of [3,2-c]Furazan-5alpha-androstan-17beta-ol primarily involves:
Research indicates that this compound may exhibit unique pharmacological profiles due to its structural modifications compared to other anabolic steroids .
Key physical and chemical properties of [3,2-c]Furazan-5alpha-androstan-17beta-ol include:
These properties are essential for handling and application in laboratory settings .
[3,2-c]Furazan-5alpha-androstan-17beta-ol has several scientific applications:
The compound’s foundation is the 5α-androstane nucleus, characterized by a gonane tetracyclic structure (three cyclohexane rings + one cyclopentane) with A/B ring trans fusion. This configuration confers planarity and rigidity distinct from the cis-fused 5β-isomers. The core structure is specifically defined as 17β-hydroxy-5α-androstane, a saturated steroid backbone resistant to enzymatic reduction at the Δ4,5 position [3]. The furazan ring (1,2,5-oxadiazole) is annulated at the steroid’s A-ring, replacing the typical 3-keto/3-hydroxy functionality. This modification introduces significant electronic alterations—including dipole moment enhancement and π-deficient character—while adding hydrogen-bonding capability. The fusion occurs between positions 3 and 2 of the androstane skeleton, creating a [3,2-c] ring junction that modifies the A-ring’s conformational dynamics and substituent presentation [5].
The systematic IUPAC name for this compound is (17β)-17-Hydroxy-5α-androstano[3,2-c][1,2,5]oxadiazole. This name precisely defines:
Critical stereochemical descriptors include the 5α-H (trans A/B junction), 8β-H, 9α-H, 10β-CH₃, 13β-CH₃, and 17β-OH, collectively defining the molecule’s three-dimensional topology. The fusion locks the A-ring in a near-planar conformation, influencing both solubility and receptor-binding geometry compared to classic 3-keto-4-ene steroids [3].
The synthesis of furazan-modified steroids emerged during the mid-20th century amid intensive exploration of androgen derivatives. Furazabol (17α-methyl-5α-androstano[3,2-c]furazan-17β-ol), a closely related methylated analog, was among the first compounds in this class developed as an anabolic agent with reduced androgenic effects. The parent compound [3,2-c]furazan-5α-androstan-17β-ol served as a synthetic precursor and pharmacological probe. Its development paralleled discoveries that A-ring heterocyclic replacements could alter hepatic metabolism and tissue selectivity. Patent literature from the 1960s-70s reveals routes involving nitrosation/dehydration of 3-amino-2-hydroxyiminosteroids or direct [3+2] cycloadditions to Δ2-3-keto steroids. While never commercialized, this compound provided foundational structure-activity data for later androgen receptor modulators [5].
The incorporation of furazan into the androstane scaffold represents a strategic bioisosteric approach to modulate steroid pharmacology. Key implications include:
Table 2: Key Androstane Derivatives with Heterocyclic A-Ring Modifications
Compound Name | Heterocycle Type | Position | Biological Profile |
---|---|---|---|
[3,2-c]Furazan-5α-androstan-17β-ol | 1,2,5-Oxadiazole | C2-C3 fusion | Anabolic (preclinical) |
Furazabol | 1,2,5-Oxadiazole | C2-C3 fusion | Anabolic (clinical) |
Androstazolol | Pyrazole | C2-C3 fusion | Anabolic/androgenic |
Bolandiol dipropionate | Pyrazole | C3-substituent | Anabolic |
This structural motif exemplifies how steroidal scaffolds serve as versatile platforms for rational drug design. The synthetic accessibility of furazan annulation—typically achieved in 2-3 steps from 3-keto precursors—enables rapid exploration of steroidal chemical space. Current applications extend to analytical standards (e.g., deuterated versions for mass spectrometry) and tools for probing androgen receptor allostery [4] [6]. The enduring scientific interest in such hybrids underscores their utility in developing selective androgen receptor modulators (SARMs) with tissue-specific actions.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7